[3-(1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indol-5-yloxy)-propyl-]-phosphonic acid
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Overview
Preparation Methods
The synthesis of [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid involves several stepsThe final step involves the attachment of the phosphonic acid group to the propyl chain . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
[3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of phospholipase A2, an enzyme involved in the inflammatory response . In medicine, it is being investigated for its potential as a multitargeted drug candidate for the treatment of lung cancer . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid involves its interaction with specific molecular targets. One of the primary targets is phospholipase A2, an enzyme that catalyzes the hydrolysis of phospholipids, leading to the production of eicosanoids, which play a role in inflammation . By inhibiting this enzyme, the compound reduces the levels of eicosanoids, thereby exerting anti-inflammatory effects . The molecular pathways involved include the modulation of the arachidonic acid cascade and the inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
[3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid is unique due to its specific structure and mechanism of action. Similar compounds include [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Butyric Acid] and [1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid], which also belong to the class of n-alkylindoles . these compounds may differ in their specific molecular targets and biological activities. The uniqueness of this compound lies in its ability to inhibit multiple targets simultaneously, making it a promising candidate for multitargeted drug design .
Properties
Molecular Formula |
C21H25N2O5P |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-methylindol-5-yl]oxypropylphosphonic acid |
InChI |
InChI=1S/C21H25N2O5P/c1-15-18(13-21(22)24)19-12-17(28-10-5-11-29(25,26)27)8-9-20(19)23(15)14-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H2,22,24)(H2,25,26,27) |
InChI Key |
AQEYCNKFBRLUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCCCP(=O)(O)O)CC(=O)N |
Origin of Product |
United States |
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